FG 488 BAPTA-1, AM

Calcium Imaging Neuroscience GPCR Assays

Detecting subtle intracellular Ca²⁺ transients demands high-affinity probes. FG 488 BAPTA-1, AM (Kd = 170 nM) captures low-amplitude calcium sparks and synaptic events with superior fidelity versus lower-affinity alternatives such as Fluo-4 AM. • 14-fold fluorescence enhancement upon Ca²⁺ binding; Ex/Em 494/523 nm - fully compatible with FITC/GFP filter sets and 488 nm laser lines for flow cytometry, microscopy, and plate-reader assays. • Minimal subcellular compartmentalization ensures uniform cytosolic signal distribution, eliminating organelle-sequestration artifacts in live-cell imaging. • Validated in 384-well GPCR high-throughput screening and functional multi-neuron calcium imaging (fMCI) in acute brain slices.

Molecular Formula C59H53F2N3O26
Molecular Weight 1258.07
CAS No. 244167-57-5
Cat. No. B1147858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFG 488 BAPTA-1, AM
CAS244167-57-5
Molecular FormulaC59H53F2N3O26
Molecular Weight1258.07
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 pk / 1 pack / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FG 488 BAPTA-1, AM Overview


FG 488 BAPTA-1, AM (also known as Oregon Green 488 BAPTA-1 AM or OG 488 BAPTA-1 AM) is a cell-permeable fluorescent calcium indicator that combines the green fluorescent probe Oregon Green 488 with the calcium chelator BAPTA via an acetoxymethyl (AM) ester linkage . It is a single-wavelength, visible light-excitable probe designed for detecting and quantifying changes in intracellular free calcium concentrations ([Ca²⁺]ᵢ) in living cells . Its primary applications span fluorescence microscopy, flow cytometry, and high-throughput screening (HTS) using fluorescence microplate readers [1].

Cell-permeable AM ester for live-cell loading
Visible excitation (488 nm laser compatible)
Validated for microscopy, flow cytometry, and HTS platforms

FG 488 BAPTA-1, AM Substitution Risks


In-class substitution of FG 488 BAPTA-1, AM with other green calcium indicators, such as Fluo-4 AM or Fluo-8 AM, is not a straightforward swap due to significant and quantifiable differences in calcium binding affinity (Kd), dynamic range of fluorescence enhancement, cellular loading efficiency, and subcellular distribution patterns [1]. These parameters critically influence the sensitivity, accuracy, and temporal resolution of calcium measurements. For instance, the lower Kd of FG 488 BAPTA-1, AM (170 nM) compared to Fluo-4 AM (~345 nM) makes it more suitable for detecting smaller, more subtle changes in [Ca²⁺]ᵢ, while its distinct fluorescence quantum yield and compartmentalization behavior impact signal-to-noise ratios and the interpretation of spatial calcium dynamics . Therefore, selecting the appropriate indicator requires a careful, evidence-based assessment of these performance metrics, as detailed in the following quantitative evidence guide.

Affinity Different Kd profile may shift sensitivity for low-amplitude Ca²⁺ transients.
Dynamic Range Moderate enhancement (~14-fold) vs high-gain dyes may alter signal-to-noise and saturation behavior.
Distribution Subcellular compartmentalization variability may confound spatial Ca²⁺ interpretation.

FG 488 BAPTA-1, AM Comparative Evidence


Higher Calcium Affinity

FG 488 BAPTA-1, AM exhibits a significantly higher affinity for calcium ions (Ca²⁺) than the widely used green indicators Fluo-4 AM and Fluo-8 AM. This is reflected by its lower dissociation constant (Kd) of 170 nM, compared to approximately 345 nM for Fluo-4 AM and 389 nM for Fluo-8 AM . A lower Kd indicates that the indicator will be more fully saturated with calcium at a given [Ca²⁺]ᵢ, making it more sensitive for detecting small, near-resting level calcium signals and for accurately quantifying calcium concentrations in the low nanomolar range.

Ca²⁺ Affinity
Reported
Kd 170 nM vs ~345 nM (Fluo-4)
Supports detection of low-amplitude Ca²⁺ transients.
Data to verify; assay conditions may vary.
Calcium Imaging Neuroscience GPCR Assays

Moderate Fluorescence Enhancement

Upon binding Ca²⁺, FG 488 BAPTA-1, AM exhibits a fluorescence intensity increase of approximately 14-fold over its resting (Ca²⁺-free) state . This dynamic range is substantially different from the >100-fold increase reported for Fluo-4 AM . While a larger dynamic range (e.g., Fluo-4) is often desirable for maximizing signal-to-noise, the more moderate enhancement of FG 488 BAPTA-1, AM can be advantageous in high-throughput screening or flow cytometry where minimizing baseline noise and avoiding detector saturation are paramount.

Fluorescence Enhancement
Reported
~14-fold
Moderate dynamic range reduces detector saturation risk.
Supplier data; comparators may exceed 100-fold.
High-Throughput Screening Flow Cytometry Confocal Microscopy

Superior Photophysical Properties

The brightness of a fluorophore is proportional to the product of its extinction coefficient (ε) and quantum yield (φ). FG 488 BAPTA-1, AM exhibits a very high quantum yield of 0.91 and an extinction coefficient of 19,000 M⁻¹cm⁻¹ . The quantum yield of 0.91 is notably high for a small-molecule calcium indicator, contributing to a superior brightness per bound molecule compared to many other dyes for which such precise photophysical data is not consistently reported or is lower. For example, while Fluo-4 is considered a bright dye, its reported quantum yield in literature is typically lower (e.g., ~0.14 for Fluo-3, a close analog).

Quantum Yield
Class-level
φ = 0.91
High brightness per bound Ca²⁺ molecule.
Class-level inference; reported value to verify.
Fluorescence Microscopy Biophysics Live-Cell Imaging

Minimal Compartmentalization

FG 488 BAPTA-1, AM is reported to display a uniform cellular distribution with minimal subcellular compartmentalization, such as sequestration into organelles . In contrast, a comparative study of multiple calcium indicators (including Fluo-3, Fluo-4, Calcium Green-1, and Fura-Red) in HeLa cells found significant variation among them in terms of compartmentalization and leakage [1]. While the study does not provide a direct quantitative comparison for FG 488 BAPTA-1, AM in this specific parameter, it highlights that compartmentalization is a major and variable source of artifact in calcium imaging, and FG 488 BAPTA-1, AM's documented low compartmentalization is a key differentiator.

Compartmentalization
Supporting
Uniform / minimal vs variable in other indicators
May improve cytosolic Ca²⁺ signal fidelity.
Qualitative comparison; cross-indicator variability reported.
Cell Biology Calcium Signaling Intracellular Trafficking

FG 488 BAPTA-1, AM Key Applications


Multi-Neuron Calcium Imaging

The combination of a high calcium affinity (Kd = 170 nM), minimal compartmentalization, and excellent photophysical properties (φ = 0.91) makes FG 488 BAPTA-1, AM an ideal choice for functional multi-neuron calcium imaging (fMCI) in acute brain slices and in vivo preparations. Its high affinity ensures that small, synaptic calcium transients are detected with high fidelity, while its low compartmentalization prevents signal artifacts from organelle sequestration, which is critical for accurately monitoring neuronal network activity over time [1]. Its efficient two-photon excitation cross-section further enhances its utility for deep-tissue imaging in living animals [2].

GPCR and Ion Channel HTS

In pharmaceutical HTS, the moderate 14-fold fluorescence enhancement upon calcium binding is an asset rather than a limitation. It provides a wide linear range for quantifying agonist and antagonist responses while minimizing the risk of saturating plate reader detectors during peak responses. The dye has been successfully validated in 384-well plate formats for screening compounds against G protein-coupled receptors (GPCRs) like dopamine D1 and D5, and P2Y2, demonstrating its robustness and compatibility with automated liquid handling and injection systems [3][4]. The visible-light excitation (494 nm) also reduces phototoxicity and autofluorescence compared to UV-excitable dyes, improving assay robustness.

Flow Cytometry Calcium Analysis

FG 488 BAPTA-1, AM is well-suited for flow cytometry applications due to its high brightness (resulting from ε = 19,000 M⁻¹cm⁻¹ and φ = 0.91) and excitation/emission maxima (494/523 nm) that align perfectly with standard 488 nm lasers and FITC/GFP detection channels . Its uniform cellular loading and minimal compartmentalization ensure a consistent, cell-to-cell fluorescent signal that accurately represents cytosolic calcium levels, enabling precise quantification of calcium responses in distinct cell subsets within mixed populations, such as immune cells or dissociated tissue samples.

Calcium Sparks and Blips in Muscle

The high calcium affinity (Kd = 170 nM) of FG 488 BAPTA-1, AM is particularly advantageous for detecting and measuring elementary calcium release events, often termed 'calcium sparks' or 'blips,' which arise from the opening of small clusters of ryanodine receptors (RyRs) in cardiac and smooth muscle cells [5]. Lower affinity dyes like Fluo-4 (Kd ≈ 345 nM) may fail to reliably capture these highly localized, low-amplitude transients due to insufficient binding at low calcium concentrations. FG 488 BAPTA-1, AM's sensitivity is therefore critical for dissecting the fundamental building blocks of global calcium signals.

Application
Selection Property
Validation Focus
Multi-Neuron Calcium Imaging
High affinity, uniform distribution
Synaptic transient detection fidelity
GPCR & Ion Channel HTS
Moderate dynamic range, visible excitation
Signal linearity and plate-reader robustness
Flow Cytometry
Brightness, 488 nm laser match
Cell-to-cell signal consistency
Calcium Sparks in Muscle
High Ca²⁺ affinity
Elementary release event detection

Technical Documentation Hub

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28 linked technical documents
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